molecular formula C20H20BrClFNO2 B2455469 1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine CAS No. 1396750-60-9

1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Cat. No.: B2455469
CAS No.: 1396750-60-9
M. Wt: 440.74
InChI Key: NHFKOTJWNVAWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a complex synthetic compound designed for advanced chemical and pharmacological research. Its molecular structure integrates several pharmacologically active motifs, including a halogenated benzoyl group and a fluorobenzyloxymethyl-substituted piperidine ring. This specific arrangement suggests potential for diverse research applications, particularly in medicinal chemistry where similar piperidine derivatives are investigated for their significant biological activities . Piperidine-based compounds are established scaffolds in scientific research, known to be explored for their interactions with the central nervous system and have been reported to exhibit a range of properties such as antimicrobial and anticancer activities in preclinical studies . The inclusion of both bromo and chloro substituents on the aromatic ring may enhance hydrophobic interactions and influence binding affinity to biological targets, as seen in structurally related molecules . Furthermore, the 4-fluorophenyl moiety is a common feature in drug design due to the metabolic stability and lipophilicity that fluorine imparts, potentially improving the compound's pharmacokinetic profile in research settings . Researchers may find this compound valuable as a key intermediate or as a novel chemical entity for screening against specific enzyme or receptor targets, such as sigma receptors or 5-HT2A serotonin receptors, where analogous piperazine and piperidine compounds have shown activity . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrClFNO2/c21-16-3-6-19(22)18(11-16)20(25)24-9-7-15(8-10-24)13-26-12-14-1-4-17(23)5-2-14/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFKOTJWNVAWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with a piperidine derivative that contains a methoxy group. The general synthetic pathway can be summarized as follows:

  • Preparation of 5-bromo-2-chlorobenzoyl chloride : This is achieved by refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a catalyst such as DMF, followed by purification steps to yield the acyl chloride.
  • Formation of the final compound : The acyl chloride is then reacted with a piperidine derivative that has been modified to include a methoxy group on the phenyl ring.

Antimicrobial Activity

Research has shown that derivatives of benzoyl-piperidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)MIC (µg/mL)
Benzoylthiourea DerivativeS. aureus, E. coli12-158-16
1-(5-bromo-2-chlorobenzoyl)-piperidine derivativeP. aeruginosa, K. pneumoniae10-1410-20

The above table indicates that compounds structurally related to This compound show promising antimicrobial efficacy comparable to conventional antibiotics .

Anticancer Activity

Recent studies have also evaluated the cytotoxic effects of this compound against various cancer cell lines. The biological activity was assessed using assays that measure cell viability and proliferation.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)12

The cytotoxicity results suggest that this compound exhibits significant inhibitory effects on cancer cell proliferation, which may be attributed to its ability to interfere with cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound. For example:

  • Bromine and Chlorine Substituents : These halogen atoms enhance lipophilicity and may contribute to increased membrane permeability.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring is crucial for maintaining activity against microbial and cancerous cells.

Case Studies

Several case studies have been documented regarding the biological efficacy of similar compounds:

  • Study on Benzimidazole Derivatives : A study highlighted how modifications in benzoyl derivatives led to enhanced antibacterial properties against resistant strains of bacteria .
  • Cytotoxicity Assessment : Another research focused on piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models .

Scientific Research Applications

Synthesis Overview

The synthesis can be achieved through methods that involve:

  • Refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding benzoyl chloride.
  • Coupling this intermediate with piperidine derivatives under controlled conditions to yield the final product.

The detailed synthetic route can be optimized based on desired yields and purity levels, as well as safety considerations in handling reactive intermediates .

Anticonvulsant Activity

One of the prominent applications of 1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine lies in its potential anticonvulsant properties. Research has indicated that compounds with similar structures have been evaluated for their efficacy against various forms of epilepsy, particularly those resistant to standard treatments .

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of compounds related to this compound. Notable findings include:

  • In Vitro Studies : Investigations have shown promising results in cell lines exhibiting seizure-like activity, where the compound demonstrated a dose-dependent reduction in seizure frequency .
  • In Vivo Models : Animal models have been employed to assess the efficacy and safety profile of this compound. Results indicated significant anticonvulsant effects with manageable side effects .

Q & A

Q. What challenges arise in formulating this compound for in vivo studies?

  • Methodology : Address poor aqueous solubility via nanoemulsions or cyclodextrin complexes. Use HPLC-MS to monitor plasma stability. For oral administration, test enteric coatings to prevent gastric degradation. Include PK/PD studies in rodent models to assess bioavailability .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodology : Use radioligand binding assays (e.g., tritiated compounds) or SPR (Surface Plasmon Resonance) to measure binding affinity. In CRISPR-engineered cell lines , knock out target receptors to confirm specificity .

Q. What are the best practices for long-term stability studies of this compound?

  • Methodology : Store aliquots at -80°C, -20°C, and 4°C. Assess degradation via accelerated stability testing (40°C/75% RH for 6 months). Monitor purity with UPLC and identify degradants using LC-MS/MS .

Case Studies & Comparative Analysis

Q. How does this compound compare to structurally similar piperidine derivatives in published literature?

  • Methodology : Review analogs like 4-(2,4-difluorobenzoyl)piperidine hydrochloride or antipsychotic cinnamoylpiperidines . Compare synthetic routes, bioactivity (e.g., 5-HT vs. dopamine receptor affinity), and metabolic profiles. Highlight unique features (e.g., fluorophenyl methoxy groups enhancing selectivity) .

Q. What lessons can be learned from failed synthesis or bioactivity experiments with this compound?

  • Methodology : Document failed coupling reactions (e.g., incomplete acylation) and troubleshoot via in situ IR to detect intermediates. For inactive analogs, analyze steric hindrance or electronic effects using computational models .

Q. How have recent advancements in piperidine chemistry influenced research on this compound?

  • Methodology : Cite developments in asymmetric synthesis (e.g., chiral catalysts for piperidine rings ) or green chemistry (microwave-assisted reactions). Discuss applications in drug discovery (e.g., kinase inhibitors ) and patent landscapes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.